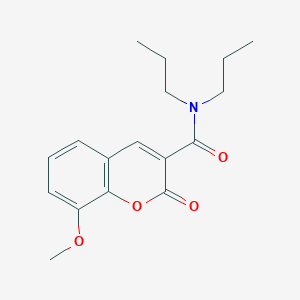![molecular formula C14H10INO B2770015 5-Iodo-3-(p-tolyl)benzo[c]isoxazole CAS No. 384796-44-5](/img/structure/B2770015.png)
5-Iodo-3-(p-tolyl)benzo[c]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-3-(p-tolyl)benzo[c]isoxazole is a chemical compound with the molecular formula C14H10INO . It is a member of the isoxazole family, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole can be characterized by 1H NMR, 13C NMR, and HRMS . The structures of the target compounds and intermediates are often evaluated using these techniques .Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives can be assessed theoretically through Conceptual Density Functional Theory (CDFT) indices . The wB97X-D/cc-pVDZ calculation allows classifying some derivatives as moderate-to-strong electrophiles and strong nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 5-Iodo-3-(p-tolyl)benzo[c]isoxazole is involved in various synthesis processes. It can be synthesized through the iodination of 5-(tributylstannyl)-3-methylisoxazole, providing a pathway to create 5-iodo-3-methylisoxazole and related compounds (Sakamoto et al., 1991).
- The compound is used in the synthesis of functionally substituted isoxazole derivatives, where it reacts with substituted phenols under Williamson reaction conditions to form various 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles (Potkin et al., 2015).
Photoreactions and Photochemistry
- In the field of photochemistry, 5-Iodo-3-(p-tolyl)benzo[c]isoxazole undergoes photoreactions, as shown in studies involving 3,5-diphenyl- or 3-(p-tolyl)-5-phenyl-2-isoxazoline, leading to various photoproducts and providing insights into the photochemistry of isoxazolines (Giezendanner et al., 1973).
Biological Evaluation and Antitumor Activity
- Some derivatives of 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, specifically those in the isoxazolyl- and isothiazolylcarbamides class, show high antitumor activity, illustrating the potential therapeutic applications of these compounds in cancer treatment (Potkin et al., 2014).
Applications in Material Science
- The compound also finds applications in material science, specifically in the assembly of coordination polymers. Studies have shown that coordination polymers based on compounds like 5-iodo-isophthalic acid, which are structurally similar to 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, can be synthesized for various applications (Zang et al., 2011).
Environmental Impact
- Additionally, research into the environmental impact of similar compounds, like benzotriazoles (which share some structural similarities with 5-Iodo-3-(p-tolyl)benzo[c]isoxazole), suggests the need for understanding the ecological and health impacts of these chemical substances (Reemtsma et al., 2010).
Zukünftige Richtungen
Isoxazole derivatives, including 5-Iodo-3-(p-tolyl)benzo[c]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies, exploring further biological activities, and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Eigenschaften
IUPAC Name |
5-iodo-3-(4-methylphenyl)-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOFOCVIUDUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)


![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)
![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)
![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)

![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)
